(2S,6s)-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
Description
(2S,6S)-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative characterized by a tert-butyl ester group at the 1-position, two methyl groups at the 2S and 6S positions, and a ketone moiety at the 4-position. This compound (CAS: 1268816-80-3) has a molecular weight of 227.30 g/mol and a purity of ≥98% . It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic pathways. Its stereochemical configuration (2S,6S) and tert-butyl ester protection enhance its stability during synthetic processes, making it valuable for controlled functionalization .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S,6S)-2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBYGASBXODWTQ-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C[C@@H](N1C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184368-70-5 | |
| Record name | trans-2,6-Dimethylpiperidin-4-one, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2S,6S)-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1005397-64-7, is a compound that has garnered attention for its potential biological activity. This article explores its biological properties, synthesis, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 227.3 g/mol
- Melting Point : 82 - 85°C
- Boiling Point : 308.2 ± 35.0 °C (Predicted)
- Density : 1.027 ± 0.06 g/cm³ (Predicted)
- Solubility : Slightly soluble in chloroform and methanol
- Storage Conditions : Store sealed in dry conditions at room temperature
The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound is thought to exhibit effects on neurotransmitter systems, particularly through modulation of nicotinic acetylcholine receptors (nAChRs) and other related pathways.
Pharmacological Studies
- Neuroprotective Effects : Research indicates that compounds similar to (2S,6S)-2,6-Dimethyl-4-oxo-piperidine derivatives may protect neuronal cells from oxidative stress and apoptosis. These findings suggest a potential role in treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential as a lead compound for antibiotic development.
- Antimalarial Activity : Similar piperidine derivatives have demonstrated efficacy against malaria parasites in vitro and in vivo, suggesting that (2S,6S)-2,6-Dimethyl-4-oxo-piperidine could also possess antimalarial properties.
Table 1: Summary of Biological Activities
Case Study Example
In a study evaluating the neuroprotective effects of piperidine derivatives, it was found that compounds similar to (2S,6S)-2,6-Dimethyl-4-oxo-piperidine significantly reduced neuronal cell death induced by oxidative stress. The mechanism was attributed to the modulation of nAChRs and subsequent activation of neuroprotective signaling pathways.
Synthesis
The synthesis of this compound can be achieved through the reaction of di-tert-butyl dicarbonate with (2S,6R)-2,6-dimethylpiperidin-4-one. This method highlights the importance of stereochemistry in the biological activity of the resulting compound.
Comparison with Similar Compounds
Table 1: Key Structural Analogs
- Stereochemical Impact : The (2S,6S) configuration of the target compound confers distinct physicochemical properties compared to its (2R,6R) stereoisomer. For example, diastereomers often exhibit differences in solubility and crystallization behavior, critical for purification .
Functional Group Analogs: Tert-Butyl Esters in Heterocycles
Table 2: Functional Group Comparison
- Ring Size and Reactivity : The 6-membered piperidine ring in the target compound offers greater conformational flexibility compared to 5-membered pyrrolidine analogs, influencing binding affinity in drug-receptor interactions .
- Electrophilic Substitution : The ketone group at the 4-position enhances electrophilicity, contrasting with carboxylic acid or iodomethyl substituents in analogs, which may direct reactivity toward different synthetic pathways .
Thermal and Chemical Stability
Table 3: Thermal Decomposition Data from Polymer Studies
- Relevance to Small Molecules : While these data derive from polymer studies, they suggest that tert-butyl esters in piperidine derivatives likely undergo thermolysis at comparable activation energies (~116–125 kJ/mol). The presence of electron-withdrawing groups (e.g., ketones) may further stabilize the transition state, delaying decomposition .
Research Findings and Pharmacological Implications
- Bioactivity Clustering : Structural analogs with similar tert-butyl ester groups and piperidine cores cluster together in bioactivity profiles, correlating with shared protein targets such as kinases and neurotransmitter receptors .
- Synthetic Utility : The tert-butyl ester in the target compound provides superior stability under basic conditions compared to methyl or benzyl esters, as evidenced by its use in multi-step syntheses without premature deprotection .
Q & A
Q. What are the key synthetic routes and characterization methods for synthesizing (2S,6s)-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester?
The synthesis typically involves multi-step reactions, leveraging the tert-butyl ester as a protecting group for the carboxylic acid. Key steps include:
- Ring formation : Construction of the piperidine backbone via cyclization or reductive amination.
- Functionalization : Introduction of methyl groups at C2 and C6 positions using alkylating agents or asymmetric catalysis.
- Oxidation : Selective oxidation at the C4 position to introduce the ketone moiety.
Q. Characterization methods :
- Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry (e.g., 2S,6s configuration) and structural integrity .
- Mass Spectrometry (MS) : Validates molecular weight and purity .
- High-Performance Liquid Chromatography (HPLC) : Assesses enantiomeric excess and purity (>95% required for research use) .
Critical parameters : Solvent polarity (e.g., dichloromethane vs. THF), temperature control (±2°C), and reaction time (12–48 hours) significantly impact yield .
Q. How should this compound be stored to ensure stability, and what analytical techniques detect degradation products?
- Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the tert-butyl ester .
- Stability monitoring :
- HPLC : Detects hydrolysis products (e.g., free carboxylic acid) by comparing retention times .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carbonyl group degradation (shift from ~1720 cm⁻¹ for ester to ~1700 cm⁻¹ for acid) .
- Karl Fischer Titration : Monitors moisture content (<0.1% recommended) .
Environmental factors like humidity and UV exposure accelerate degradation; stability studies recommend periodic re-analysis every 6 months .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and enantioselectivity?
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while toluene improves stereochemical control in asymmetric reactions .
- Catalyst selection : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective methyl group introduction .
- Temperature gradients : Lower temperatures (–78°C) minimize side reactions during oxidation steps .
Case study : A 20% yield increase was achieved by replacing THF with dichloromethane in the tert-butyl ester protection step, reducing byproduct formation .
Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Density Functional Theory (DFT) : Models the electrophilicity of the 4-oxo group and steric effects of the 2,6-dimethyl substituents. For example, DFT predicts preferential nucleophilic attack at the C4 ketone over the ester carbonyl .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, identifying optimal solvents for SN2 reactions (e.g., acetonitrile vs. DMSO) .
- Docking studies : Evaluates interactions with biological targets (e.g., enzymes), guiding functionalization for drug discovery .
Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants for hydrolysis) .
Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
- Systematic reproducibility checks :
- Advanced analytics :
- Chiral HPLC : Resolves enantiomeric excess discrepancies caused by racemization during workup .
- X-ray Crystallography : Confirms absolute configuration if NMR data are ambiguous .
Example : A reported 70% yield discrepancy was traced to incomplete tert-butyl ester protection due to moisture contamination, resolved by rigorous drying of reagents .
Q. What biological assays are suitable for evaluating the pharmacological potential of this compound?
- Enzyme inhibition assays : Test interactions with proteases or kinases (common targets for piperidine derivatives) using fluorescence-based or radiometric assays .
- Cellular permeability : Use Caco-2 cell monolayers to predict blood-brain barrier penetration, critical for CNS-targeted drugs .
- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
Data interpretation : Correlate structural features (e.g., tert-butyl ester lipophilicity) with assay results to guide lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
